ノボキニン

説明

Angiotensin AT2 receptor agonist (Ki = 7 μM). Antagonises the antinociceptive effect of morphine, shows antihypertensive, vasorelaxing and anorexigenic effects in vivo. Orally active. Shows central effects.

Novokinin is an angiotensin AT2 receptor agonist. Novokinin exhibits vasorelaxing and hypotensive activity via activation of the IP (prostacyclin) receptor, and suppresses food intake via activation of PGE2-EP4 interaction.

科学的研究の応用

関節リウマチの治療

ノボキニンは、自己免疫炎症性骨破壊性疾患である関節リウマチ (RA) の代替治療法として研究されてきました . この研究では、アンジオテンシンタイプ (II) 受容体 (AT2R) を介したノボキニンの抗炎症効果を調査しました .

骨標的薬物送達

ノボキニンは、新規骨標的コンジュゲート (ノボコンジュゲート) の開発に使用されてきました . このコンジュゲートは、骨を貯留所として使用し、持続的な放出と全身的な分解からの保護を提供することで、安定性を向上させ、薬理学的有効性を高めます .

抗炎症効果

ノボキニンとその骨標的コンジュゲートは、レニン-アンジオテンシン系 (RAS) のバランスを回復し、抗炎症性メディエーターであるさまざまなエポキシエイコサトリエン酸 (EET) の産生を促進することが示されています .

心臓血管合併症の治療

RA の現在の治療法は、心臓血管合併症を含む重篤な副作用が伴い、十分な効果が得られていません . ノボキニンは、より安全で効果的な疾患修飾薬を提供します .

ペプチド薬の安定性改善

ノボキニンなどのペプチド薬は、血漿中での不安定性と短い半減期に悩まされています . 骨標的ノボキニンコンジュゲート (ノボコンジュゲート) の開発により、これらの薬物の安定性が向上しました .

AT1R の活性化

ノボキニンは、特定の細胞タイプに発現するアンジオテンシンタイプ 1 受容体 (AT1R) を活性化することが示されています .

作用機序

Target of Action

Novokinin is a synthetic peptide that primarily targets the Angiotensin Type II receptor (AT2R) . The AT2R plays a crucial role in counteracting the vasoconstrictor effects of AT1R stimulation, contributing to blood pressure control .

Mode of Action

Novokinin interacts with its primary target, the AT2R, resulting in vasodilation and a reduction in blood pressure . This interaction is believed to be mediated by the prostaglandin I2-IP receptor pathway . The AT2R activation by Novokinin can also lead to anorexigenic effects, which are mediated by the PGE2-EP4 receptor pathway downstream of the AT2R .

Biochemical Pathways

Novokinin affects the Renin-Angiotensin System (RAS) and the arachidonic acid (ArA) pathway . Inflammation can cause a significant imbalance in cardioprotective RAS components like ACE2, AT2R, and Ang 1-7 and increases the ArA inflammatory metabolites like hydroxyeicosatetraenoic acids (HETEs) . Novokinin helps restore balance in the RAS and favors the production of different epoxyeicosatrienoic acids (EETs), which are anti-inflammatory mediators .

Pharmacokinetics

Peptide drugs like Novokinin often suffer from plasma instability and short half-life . To overcome these challenges, a novel bone-targeting Novokinin conjugate (Novo Conj) was developed . This conjugate uses the bone as a reservoir for sustained release and protection from systemic degradation, thereby improving stability and enhancing pharmacological efficacy .

Result of Action

The primary result of Novokinin’s action is a reduction in blood pressure . It achieves this by relaxing the mesenteric artery isolated from spontaneously hypertensive rats (SHRs) . Additionally, Novokinin has been found to have anti-inflammatory effects . It can restore balance in the RAS and favor the production of different EETs, which are anti-inflammatory mediators .

Action Environment

The action, efficacy, and stability of Novokinin can be influenced by environmental factors. For instance, the bone-targeting Novokinin conjugate (Novo Conj) uses the bone as a reservoir for sustained release and protection from systemic degradation . This strategy enhances the stability and pharmacological efficacy of Novokinin, making it a promising candidate for managing conditions like hypertension and inflammation .

生化学分析

Biochemical Properties

Novokinin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of Novokinin is with the angiotensin type II receptor (AT2R). This interaction is crucial for its vasorelaxing and anti-inflammatory effects. Novokinin also interacts with components of the renin-angiotensin system, such as angiotensin-converting enzyme 2 (ACE2) and angiotensin 1-7 (Ang 1-7), which are involved in regulating blood pressure and inflammation .

Cellular Effects

Novokinin influences various cellular processes and functions. It has been shown to reduce anxiety and hyperactivity in spontaneously hypertensive rats, indicating its potential effects on the central nervous system. Novokinin also affects cell signaling pathways, particularly those involving the renin-angiotensin system. It modulates gene expression related to inflammation and cardiovascular function, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of Novokinin involves its binding to the angiotensin type II receptor (AT2R). This binding leads to the activation of signaling pathways that result in vasorelaxation and anti-inflammatory effects. Novokinin also inhibits the activity of angiotensin-converting enzyme 1 (ACE1), reducing the production of angiotensin II (Ang II) and promoting the formation of angiotensin 1-7 (Ang 1-7), which has protective cardiovascular effects. Additionally, Novokinin influences gene expression by modulating transcription factors involved in inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Novokinin have been observed to change over time. Novokinin is known to have a short half-life and is prone to degradation in plasma. Modifications such as bone-targeted delivery have been shown to improve its stability and prolong its effects. Long-term studies have demonstrated that Novokinin can maintain its anti-inflammatory and vasorelaxing effects over extended periods, particularly when delivered in a sustained-release form .

Dosage Effects in Animal Models

The effects of Novokinin vary with different dosages in animal models. At lower doses, Novokinin has been shown to reduce blood pressure and inflammation without significant adverse effects. At higher doses, there may be potential toxic effects, including hypotension and altered cardiovascular function. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Novokinin is involved in several metabolic pathways, particularly those related to the renin-angiotensin system. It interacts with enzymes such as angiotensin-converting enzyme 2 (ACE2) and promotes the formation of angiotensin 1-7 (Ang 1-7), which has anti-inflammatory and vasorelaxing effects. Novokinin also affects the metabolism of arachidonic acid, leading to the production of anti-inflammatory mediators such as epoxyeicosatrienoic acids (EETs) .

Transport and Distribution

Within cells and tissues, Novokinin is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cardiovascular system and inflammatory tissues. Novokinin’s distribution is also influenced by its stability and degradation, with modifications such as bone-targeted delivery enhancing its accumulation in specific tissues .

Subcellular Localization

Novokinin’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, Novokinin’s interaction with the angiotensin type II receptor (AT2R) occurs at the cell membrane, where it exerts its vasorelaxing and anti-inflammatory effects. Additionally, Novokinin may localize to intracellular compartments involved in gene expression and signaling pathways .

特性

IUPAC Name |

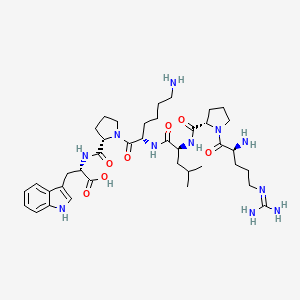

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H61N11O7/c1-23(2)20-29(47-34(52)31-14-8-18-49(31)36(54)26(41)11-7-17-44-39(42)43)33(51)46-28(13-5-6-16-40)37(55)50-19-9-15-32(50)35(53)48-30(38(56)57)21-24-22-45-27-12-4-3-10-25(24)27/h3-4,10,12,22-23,26,28-32,45H,5-9,11,13-21,40-41H2,1-2H3,(H,46,51)(H,47,52)(H,48,53)(H,56,57)(H4,42,43,44)/t26-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJSVACAALWGRF-LQPYQXOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H61N11O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433653 | |

| Record name | L-Tryptophan, L-arginyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

796.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358738-77-9 | |

| Record name | L-Tryptophan, L-arginyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。